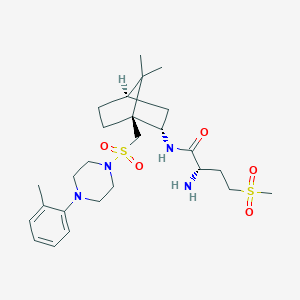
5-Oxorosuvastatinmethylester
Übersicht
Beschreibung
5-Oxorosuvastatin Methyl Ester is a compound with the molecular formula C23H28FN3O6S and a molecular weight of 493.55 . It is also known by other names such as (3R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl (methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic Acid Methyl Ester . It is used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Rosuvastatin .
Molecular Structure Analysis
The molecular structure of 5-Oxorosuvastatin Methyl Ester can be represented by its IUPAC name: methyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl (methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate . The structure can be further analyzed using its InChI and SMILES strings .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
5-Oxorosuvastatinmethylester ist ein pharmazeutisches Zwischenprodukt . Es wird bei der Synthese verschiedener pharmazeutischer Produkte verwendet, insbesondere solcher, die mit der Statin-Familie von Medikamenten zusammenhängen .
Herzmedikamente und Betablocker
Diese Verbindung gehört zur Kategorie der Statine und verwandter Medikamente . Statine werden häufig zur Behandlung von hohem Cholesterinspiegel und damit verbundenen Herzerkrankungen eingesetzt. Sie wirken, indem sie das Enzym HMG-CoA-Reduktase hemmen, das eine zentrale Rolle bei der Cholesterinproduktion in der Leber spielt.
Proteomikforschung
this compound wird in der Proteomikforschung verwendet . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte zur Untersuchung von Protein-Wechselwirkungen mit Statinen oder verwandten Verbindungen verwendet werden .
Analytische Entwicklung
Diese Verbindung kann als Referenzstandard in der analytischen Entwicklung verwendet werden . Referenzstandards werden in der pharmazeutischen Industrie eingesetzt, um die Qualität, Sicherheit und Wirksamkeit von Arzneimitteln zu gewährleisten .
Methodenvalidierung
Neben der analytischen Entwicklung kann this compound auch in der Methodenvalidierung verwendet werden . Dies ist der Prozess, der verwendet wird, um zu bestätigen, dass das für einen bestimmten Test verwendete analytische Verfahren für den vorgesehenen Zweck geeignet ist .
Stabilitäts- und Freigabeprüfung
this compound kann bei Stabilitäts- und Freigabeprüfungen verwendet werden
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 5-Oxorosuvastatin Methyl Ester, also known as Rosuvastatin, is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in the production of cholesterol and other compounds involved in lipid metabolism and transport .
Mode of Action
Rosuvastatin competitively inhibits HMG-CoA Reductase, thereby reducing the production of mevalonic acid from HMG-CoA . This inhibition results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes and a stimulation of LDL catabolism . The overall effect is a decrease in the levels of LDL, sometimes referred to as "bad cholesterol" .
Biochemical Pathways
The inhibition of HMG-CoA Reductase by Rosuvastatin affects the cholesterol biosynthesis pathway . By reducing the production of mevalonic acid, a key intermediate in this pathway, the synthesis of cholesterol is decreased . This leads to a decrease in the levels of LDL and very low-density lipoprotein (VLDL), both of which are involved in lipid metabolism and transport .
Pharmacokinetics
Rosuvastatin has a mean absolute oral availability of 20% , an overall mean total clearance of 28.3 L/h , and an average terminal elimination half-life of approximately 20 hours . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . The systemic exposure of rosuvastatin is characterized by a large coefficient of variation (48%). There is a small accumulation with repeated dosing .
Result of Action
The result of Rosuvastatin’s action is a significant reduction in the risk of development of cardiovascular disease (CVD) and all-cause mortality . This is achieved through the lowering of LDL levels, which are an important risk factor for the development of CVD .
Action Environment
The action of Rosuvastatin can be influenced by various environmental factors. For instance, its systemic exposure is approximately 1.7-fold higher in healthy Chinese subjects compared to Caucasian subjects . Additionally, the interaction of Rosuvastatin with certain drugs, such as darunavir/ritonavir, erythromycin, fluconazole, and itraconazole, can significantly affect its pharmacokinetics .
Eigenschaften
IUPAC Name |
methyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,18,29H,12-13H2,1-5H3/b11-10+/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUNETUXUVEFLH-DOJUMQAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C(=O)C[C@H](CC(=O)OC)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601102631 | |
| Record name | Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601102631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147118-39-6 | |
| Record name | Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147118-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601102631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Heptenoic acid, 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-, methyl ester, (3R,6E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine](/img/structure/B124110.png)

![7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B124112.png)





![6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester](/img/structure/B124139.png)
